molecular formula C7H5Br3 B180708 1,4-Dibromo-2-(bromomethyl)benzene CAS No. 136105-40-3

1,4-Dibromo-2-(bromomethyl)benzene

Cat. No.: B180708
CAS No.: 136105-40-3
M. Wt: 328.83 g/mol
InChI Key: FEQXBEBZQRNEKM-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(bromomethyl)benzene (CAS RN: 136105-40-3) is an organic compound with the molecular formula C₇H₅Br₃ and a molecular weight of 328.83 g/mol . This tri-brominated benzene derivative is supplied with a minimum purity of 95% . It is classified as a hazardous solid and should be handled with care, stored under an inert atmosphere at room temperature . This compound is exclusively for research use and is not intended for diagnostic or therapeutic applications. Its molecular structure features two distinct reactive sites: bromine substituents on the aromatic ring and a bromomethyl side chain. This makes it a valuable building block in synthetic organic chemistry . Researchers can employ this compound to create complex molecular architectures. The different reactivity of the aryl bromides versus the benzyl bromide allows for selective functionalization through various cross-coupling reactions and nucleophilic substitutions. It is commonly used in the synthesis of ligands for metal-organic frameworks, pharmaceuticals, and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQXBEBZQRNEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416073
Record name 1,4-dibromo-2-(bromomethyl)benzene
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Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136105-40-3
Record name 1,4-dibromo-2-(bromomethyl)benzene
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Record name 1,4-dibromo-2-(bromomethyl)benzene
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Synthetic Methodologies and Reaction Optimization for 1,4 Dibromo 2 Bromomethyl Benzene

Strategic Approaches to Benzylic Bromination

The selective bromination of the benzylic position of 2,5-dibromotoluene (B165575) is the most direct route to 1,4-dibromo-2-(bromomethyl)benzene. This selectivity is possible due to the lower bond dissociation energy of benzylic C-H bonds compared to other C-H bonds in the molecule, making them more susceptible to radical cleavage. libretexts.org

Radical Bromination Pathways

Benzylic bromination proceeds via a free-radical chain mechanism. masterorganicchemistry.com The reaction is initiated by the formation of a bromine radical (Br•), which can be generated from molecular bromine (Br₂) or other bromine sources. masterorganicchemistry.commasterorganicchemistry.com This bromine radical then abstracts a hydrogen atom from the benzylic position of 2,5-dibromotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). libretexts.orgyoutube.com This benzylic radical then reacts with a bromine source to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction. youtube.com

Utilization of N-Bromosuccinimide (NBS) and Initiators

N-Bromosuccinimide (NBS) is a widely used and highly effective reagent for benzylic bromination. masterorganicchemistry.comchadsprep.com Its primary advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.comlibretexts.org This is achieved through the reaction of NBS with the HBr generated during the propagation step. youtube.comlibretexts.org This controlled release of bromine minimizes side reactions, such as the electrophilic addition of bromine to the aromatic ring. chadsprep.com

The reaction is typically initiated using either light (photochemical activation) or a radical initiator. masterorganicchemistry.comgoogle.com Common radical initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN). echemi.com These initiators decompose upon heating to generate free radicals, which then start the chain reaction.

A typical procedure involves refluxing a solution of 2,5-dibromotoluene with NBS and a catalytic amount of an initiator in a suitable solvent. echemi.com

Alternative Brominating Agents

While NBS is the most common reagent, other brominating agents can also be employed for benzylic bromination. These include:

Molecular Bromine (Br₂): Direct use of molecular bromine can lead to benzylic bromination, but it is less selective than NBS and can result in the formation of undesired byproducts through addition reactions to the aromatic ring. masterorganicchemistry.comchadsprep.com The reaction is often carried out under irradiation with light to promote radical formation. echemi.com

Sodium Bromate (NaBrO₃) in combination with Sodium Bisulfite (NaHSO₃): This reagent system generates hypobromous acid (HOBr) in situ, which can then act as a source of bromine radicals for benzylic bromination. lookchem.com This method offers an alternative to using halogenated solvents. lookchem.com

Reaction Condition Parameters and Their Impact

The efficiency and selectivity of the benzylic bromination of 2,5-dibromotoluene are significantly influenced by various reaction parameters.

Solvent Selection and Optimization

The choice of solvent is crucial for the success of benzylic bromination. The ideal solvent should be inert to the reaction conditions and effectively dissolve the reactants.

Non-polar Solvents: Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for NBS brominations due to its inertness. echemi.comscribd.com However, due to its toxicity and environmental concerns, alternative solvents are being explored. masterorganicchemistry.com Other non-polar solvents like cyclohexane (B81311) can also be used. lookchem.com

Polar Solvents: The use of polar solvents can influence the reaction rate. researchgate.net Studies on related benzylic brominations have shown that polar solvents can increase the reaction rate. researchgate.net However, the choice of a polar solvent must be made carefully to avoid unwanted side reactions. For instance, in some cases, polar solvents can lead to lower yields of the desired product. d-nb.info Research has also explored more environmentally friendly solvents like water and acetonitrile. researchgate.net

The following table summarizes the effect of different solvents on a typical benzylic bromination reaction.

SolventPolarityTypical Outcome
Carbon Tetrachloride (CCl₄)Non-polarHigh yields, but toxic. echemi.com
Benzotrifluoride (BTF)HalogenatedGood yields in photoinduced oxidations. d-nb.info
Acetonitrile (MeCN)PolarCan be used, but may lead to slower reactions. d-nb.inforesearchgate.net
Water (H₂O)PolarExplored as a green solvent alternative. researchgate.net

Thermal and Photochemical Activation

The initiation of the radical chain reaction can be achieved through either thermal or photochemical means.

Thermal Activation: This method involves heating the reaction mixture, often in the presence of a radical initiator like AIBN or benzoyl peroxide. google.com The heat causes the initiator to decompose, generating the initial radicals that start the reaction. Thermal bromination can be performed without the need for specialized photochemical equipment. google.com

Photochemical Activation: This technique utilizes light, often from a UV lamp or even a standard light bulb, to initiate the reaction. google.comechemi.com The light provides the energy to homolytically cleave the bromine-bromine bond in Br₂ or the nitrogen-bromine bond in NBS, generating the initial bromine radicals. aip.org Photochemical methods can sometimes offer higher selectivity and can be performed at lower temperatures compared to thermal methods. gla.ac.uk However, scaling up photochemical reactions can present challenges. google.com

The following table outlines the key features of thermal and photochemical activation.

Activation MethodKey Features
Thermal - Requires heating. - Often uses a radical initiator (e.g., AIBN, benzoyl peroxide). google.com - Simpler equipment setup. google.com
Photochemical - Requires a light source (e.g., UV lamp). google.comechemi.com - Can often be performed at lower temperatures. gla.ac.uk - Can offer high selectivity. gla.ac.uk

Reaction Time and Temperature Profiling

The synthesis of this compound, primarily through the radical bromination of 2,5-dibromotoluene, is highly dependent on reaction time and temperature. These parameters are crucial for maximizing yield and minimizing the formation of byproducts. Research indicates that reflux conditions are consistently employed to provide the necessary thermal energy to initiate and sustain the radical chain reaction.

The reaction is typically conducted at the boiling point of the solvent used. For instance, when carbon tetrachloride (CCl₄) is the solvent, the reaction mixture is heated to its reflux temperature, approximately 77°C, or higher to 85°C. rsc.orgitu.edu.tr In other protocols using chloroform (B151607) or 1,2-dichloroethane, the reaction is also carried out at their respective reflux temperatures. rsc.orgrsc.org

Reaction times vary significantly across different reported methodologies, ranging from 4 hours to as long as 24 hours. rsc.orgitu.edu.tr One procedure specifies heating at reflux overnight, which typically implies a reaction time of 12 to 16 hours. rsc.org A detailed study documented a reaction time of 16 hours at a reflux temperature of 75°C in 1,2-dichloroethane. rsc.org The selection of a specific time and temperature profile often represents a trade-off between reaction completion and the potential for side reactions, such as the formation of dibrominated byproducts.

Table 1: Reported Reaction Conditions for the Synthesis of this compound

Starting Material Reagents Solvent Temperature Time Yield Reference
2,5-Dibromotoluene N-bromosuccinimide, Benzoyl peroxide Carbon Tetrachloride (CCl₄) 85 °C (Reflux) 24 h 60% rsc.org
2,5-Dibromotoluene N-bromosuccinimide, Benzoyl peroxide Chloroform Reflux Overnight 88% rsc.org
2,5-Dibromotoluene N-bromosuccinimide, Benzoyl peroxide Carbon Tetrachloride (CCl₄) Reflux 4 h - itu.edu.tr
1,2-Dimethyl-4-nitro-benzene* N-bromosuccinimide, AIBN 1,2-Dichloroethane 70 °C (Reflux) 16 h - rsc.org

Note: Data for a structurally related synthesis, illustrating similar conditions.

Isolation and Purification Techniques for Synthetic Products

Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents such as succinimide (B58015) (a byproduct of using NBS), and any side products. Standard laboratory techniques, including filtration, chromatographic separation, and recrystallization, are employed to achieve the desired purity of the final compound.

Chromatographic Separation Methodologies

Column chromatography is a principal technique for the purification of this compound, particularly when high purity is required. rsc.org This method separates compounds based on their differential adsorption onto a stationary phase.

For this specific compound, silica (B1680970) gel is the most commonly reported stationary phase. The crude product is loaded onto a column packed with silica gel, and a non-polar solvent is used as the mobile phase (eluent) to pass the mixture through the column. Due to its relatively non-polar nature, this compound travels down the column at a different rate compared to more polar impurities, allowing for its effective separation. In one documented procedure, the crude solid was purified by chromatography on a silica gel column using n-hexane as the eluent, resulting in the isolation of the product as a white solid with an 88% yield. rsc.org Another method involved passing the reaction mixture through a thick silica gel plug with hexanes to remove impurities. rsc.org

Table 2: Chromatographic Purification Parameters

Stationary Phase Mobile Phase (Eluent) Product Reference
Silica Gel n-Hexane White Solid rsc.org
Silica Gel Hexanes - rsc.org

Recrystallization Protocols

Recrystallization is a widely used and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.

For this compound, petroleum ether has been successfully used as a recrystallization solvent. rsc.org In a typical procedure, the crude product obtained after initial filtration is dissolved in a minimal amount of hot petroleum ether. The solution is then allowed to cool slowly, during which the pure this compound crystallizes out, leaving the more soluble impurities in the solvent. A subsequent filtration step isolates the purified crystals. One study reported obtaining the final product as a white solid with a 60% yield after two recrystallizations from petroleum ether. rsc.org

Table 3: Recrystallization Solvents for Purification

Crude Product Form Solvent Purified Product Form Reference
Solid Precipitate Petroleum Ether White Solid rsc.org

Chemical Reactivity and Mechanistic Investigations of 1,4 Dibromo 2 Bromomethyl Benzene

Nucleophilic Reactivity of Benzylic Halides

The primary site for nucleophilic attack on 1,4-Dibromo-2-(bromomethyl)benzene is the benzylic carbon. This heightened reactivity is due to the ability of the adjacent benzene (B151609) ring to stabilize the transition state of S_N2 reactions and any potential carbocation intermediate in S_N1-type processes. The substitution reactions almost exclusively occur at the bromomethyl group, leaving the two aryl bromides intact under typical nucleophilic substitution conditions.

The benzylic bromide of this compound readily undergoes substitution by various carbon-based nucleophiles to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for extending carbon chains and constructing more complex molecular frameworks. Strong nucleophiles, such as cyanide, or organometallic reagents are effective for this transformation. The S_N2 pathway is generally favored, particularly with less hindered nucleophiles and polar aprotic solvents.

Key examples of C-C bond formation include reactions with:

Cyanide ions: To produce the corresponding nitrile, which is a versatile intermediate for the synthesis of carboxylic acids, amines, and amides.

Organocuprates: Gilman reagents (R₂CuLi) provide a mild and efficient method for alkylation or arylation at the benzylic position.

Enolates: Alkylation of enolates from ketones, esters, or other carbonyl compounds is a classic method for forming C-C bonds, leading to the introduction of the 2,5-dibromobenzyl moiety.

NucleophileReagent ExampleProduct TypeReaction Conditions
CyanideSodium Cyanide (NaCN)(2,5-Dibromophenyl)acetonitrilePolar aprotic solvent (e.g., DMSO, DMF)
OrganocuprateLithium Dimethylcuprate ((CH₃)₂CuLi)1,4-Dibromo-2-ethylbenzeneEthereal solvent (e.g., THF, Et₂O), low temp.
Malonic Ester EnolateSodium diethyl malonateDiethyl 2-(2,5-dibromobenzyl)malonateBase (e.g., NaOEt) in ethanol

The electrophilic benzylic carbon is also highly susceptible to attack by a wide range of heteroatom nucleophiles, enabling the facile formation of carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-phosphorus bonds. These reactions are crucial for the synthesis of various functional groups and heterocyclic systems.

C-O Bond Formation: The Williamson ether synthesis, involving the reaction of an alkoxide or phenoxide with the benzylic bromide, is a common method for preparing ethers. masterorganicchemistry.com This reaction proceeds via an S_N2 mechanism. masterorganicchemistry.com

C-N Bond Formation: Amines, acting as nitrogen nucleophiles, can displace the benzylic bromide to form secondary or tertiary amines, or quaternary ammonium (B1175870) salts, depending on the stoichiometry and structure of the amine.

C-S Bond Formation: Thiolates are excellent nucleophiles and react rapidly with this compound to yield thioethers (sulfides) in high yield. nih.gov

C-P Bond Formation: Triphenylphosphine readily reacts to form a phosphonium (B103445) salt. These salts are stable crystalline solids and are key intermediates in the Wittig reaction for converting aldehydes and ketones into alkenes.

Heteroatom NucleophileReagent ExampleProduct TypeGeneral Reaction Name
OxygenSodium Ethoxide (NaOEt)Benzyl (B1604629) EtherWilliamson Ether Synthesis
NitrogenAmmonia (NH₃) or Diethylamine (Et₂NH)BenzylamineAlkylation of Amines
SulfurSodium Thiophenoxide (PhSNa)ThioetherThioether Synthesis
PhosphorusTriphenylphosphine (PPh₃)Phosphonium SaltQuaternization

Radical Reaction Pathways and Characterization

The benzylic C-H bonds of substituted toluenes are significantly weaker than typical alkyl C-H bonds, facilitating hydrogen abstraction to form a resonance-stabilized benzylic radical. masterorganicchemistry.com Similarly, the benzylic C-Br bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate the 2,5-dibromobenzyl radical. The stability of this radical intermediate is enhanced by the delocalization of the unpaired electron into the aromatic π-system. masterorganicchemistry.com Investigating these transient species often requires specialized techniques like radical trapping and EPR spectroscopy.

Radical trapping is a powerful mechanistic tool used to intercept and identify transient radical intermediates. researchgate.net In a typical experiment, a stable radical, known as a "radical trap" or "spin trap," is added to the reaction mixture. If a radical intermediate is formed, it will react with the trap to form a stable, detectable adduct. A commonly used radical trap for carbon-centered radicals is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO. rsc.orgresearchgate.net

In the context of this compound, if a reaction is suspected to proceed via the 2,5-dibromobenzyl radical, the addition of TEMPO would result in the formation of a stable alkoxyamine adduct. The detection of this adduct by methods such as mass spectrometry or NMR spectroscopy would provide strong evidence for the involvement of the benzylic radical pathway. rsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly detects species with unpaired electrons, such as free radicals. rsc.orgresearchgate.netreddit.com It is the most definitive method for the characterization of radical intermediates. rsc.orgreddit.com The EPR spectrum of a radical provides information about its electronic structure through the g-factor and hyperfine coupling constants.

For the 2,5-dibromobenzyl radical generated from this compound, the EPR spectrum would be characterized by hyperfine coupling of the unpaired electron with the magnetic nuclei in its vicinity. The most significant couplings would be to the two protons on the benzylic (α-CH₂) carbon and to the protons on the aromatic ring (at positions 3, 4, and 6). rsc.orguam.es The bromine atoms would also contribute to the hyperfine structure, although their coupling constants may be smaller. The analysis of these coupling constants allows for the mapping of the spin density distribution across the molecule, confirming the benzylic radical structure. rsc.orgillinois.edu

Hypothetical EPR Hyperfine Coupling Constants for the 2,5-Dibromobenzyl Radical
NucleusPositionNumber of NucleiExpected Coupling Constant (a), Gauss (G)
Proton (¹H)Benzylic (α-CH₂)2~15-16 G
Proton (¹H)ortho (C-6)1~5-6 G
Proton (¹H)para (C-4)1~6-7 G
Proton (¹H)meta (C-3)1~1-2 G

Note: These values are estimates based on data for unsubstituted and meta-substituted benzyl radicals and serve for illustrative purposes. rsc.orgillinois.edu

Mechanistic Probes in Reaction Studies

The distinct reactivity of the three C-Br bonds in this compound makes it an excellent substrate for probing reaction mechanisms, particularly for investigating chemoselectivity. A reagent or catalyst can be tested for its ability to discriminate between the benzylic bromide and the two aryl bromides.

For instance, this compound could be used to evaluate the selectivity of new catalytic systems for cross-coupling reactions.

S_N2 vs. Oxidative Addition: A reaction performed under conditions that could favor either nucleophilic substitution or a metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) would reveal the chemoselectivity of the catalyst. A catalyst that selectively activates the aryl C-Br bonds via oxidative addition while leaving the benzylic C-Br bond untouched would be highly valuable. Conversely, standard nucleophilic substitution conditions should exclusively affect the benzylic position.

Regioselectivity in Aryl Coupling: For catalysts that do react with the aryl bromides, the molecule can probe for regioselectivity. The electronic and steric environments of the two aryl bromides are different (one is ortho to the bromomethyl group, the other is meta). A highly selective catalyst might preferentially react at one of these positions, providing insight into the electronic and steric effects governing the catalytic cycle.

By analyzing the product distribution when this compound is subjected to various reaction conditions, chemists can gain a deeper understanding of the factors that control chemical selectivity and develop more refined and targeted synthetic methodologies.

Kinetic Isotope Effect (KIE) Experiments

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position alters the rate of a chemical reaction. While specific KIE studies on this compound are not extensively documented in the literature, the principles can be applied to understand its potential reaction pathways, particularly those involving the benzylic C-H bonds or the carbon-bromine bonds.

A KIE is typically expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For instance, in a reaction involving the cleavage of a C-H bond at the benzylic position, substituting hydrogen with deuterium (B1214612) would lead to a significant primary KIE. Conversely, a secondary KIE occurs when the isotopically substituted bond is not broken in the rate-determining step. These effects are generally smaller and can be normal (kH/kD > 1) or inverse (kH/kD < 1), providing insight into changes in hybridization at the carbon center.

For nucleophilic substitution reactions at the benzylic position of this compound, a KIE study could help distinguish between an SN1 and an SN2 mechanism.

SN2 Mechanism: In a concerted SN2 reaction, there is no C-H bond cleavage, so a primary KIE would not be expected. A small secondary KIE (kH/kD often close to 1.0) might be observed due to minor changes in the vibrational environment of the C-H bonds in the transition state.

SN1 Mechanism: This mechanism proceeds through a carbocation intermediate. The rate-determining step is the cleavage of the C-Br bond. While this step does not involve C-H bond breaking, a small secondary KIE (typically kH/kD ≈ 1.1–1.25) is often observed. This is because the hybridization of the benzylic carbon changes from sp3 to sp2, which loosens the C-H bending vibrations, leading to a faster reaction for the hydrogen-containing compound. pearson.com

Table 1: Expected Kinetic Isotope Effects for Reactions at the Benzylic Position

Reaction Mechanism Rate-Determining Step Bond(s) to Isotope in RDS Expected kH/kD Value Interpretation
SN1 C-Br Cleavage Not broken ~1.1 - 1.25 Small secondary KIE due to sp3 to sp2 rehybridization.
SN2 Nucleophilic Attack Not broken ~0.95 - 1.05 Negligible or very small secondary KIE.

Control Experiment Design and Interpretation

Control experiments are fundamental to mechanistic investigations, designed to eliminate alternative hypotheses and confirm the role of specific reagents or conditions. For a multifunctional molecule like this compound, control experiments are crucial for confirming reaction pathways and regioselectivity.

For example, in a proposed metal-catalyzed cross-coupling reaction intended to react selectively at the C4-Br position, several control experiments would be necessary:

No Catalyst Control: Running the reaction with all components (substrate, coupling partner, base, solvent) but without the palladium catalyst. If no product forms, it confirms that the catalyst is essential for the transformation.

No Base Control: Performing the reaction with the catalyst but without the base. For many coupling cycles, such as the Suzuki-Miyaura reaction, the base is mechanistically crucial. scielo.br An absence of product formation would confirm its essential role.

No Coupling Partner Control: Running the reaction with the substrate, catalyst, and base but without the organoboron (or other organometallic) reagent. This helps identify potential side reactions like hydro-debromination or homocoupling of the starting material.

Interpreting the results of these experiments provides a clearer picture of the reaction mechanism. For instance, if the "No Catalyst Control" yields no product, it rules out an uncatalyzed background reaction. If the "Substrate Selectivity Control" shows that benzyl bromide is unreactive, it strengthens the claim of a chemoselective process targeting the aryl halide positions of this compound.

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution Considerations

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. google.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. rsc.org

The existing substituents on the benzene ring profoundly influence both the rate of the reaction and the position (regiochemistry) of the new substituent. In this compound, all three substituents—the two bromine atoms and the bromomethyl group (–CH2Br)—are deactivating and ortho-, para-directing.

Deactivating Nature: Halogens are deactivating due to their strong inductive electron withdrawal, which outweighs their weaker resonance donation. The –CH2Br group is also deactivating due to the inductive effect of the bromine atom. Consequently, this compound will undergo electrophilic substitution more slowly than benzene itself and will require harsher conditions or stronger electrophiles. wku.educhemrxiv.org

Directing Effects: All three groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this molecule, the available positions for substitution are C3 and C5.

Analyzing the directing effects:

The bromine at C1 directs ortho to C2 (blocked) and para to C4 (blocked).

The bromine at C4 directs ortho to C3 and C5.

The bromomethyl group at C2 directs ortho to C3 and para to C5.

Both available positions, C3 and C5, are activated by at least two of the existing groups. The directing effects reinforce each other, pointing towards substitution at C3 and C5. Given the similar nature of the directing groups, a mixture of products from substitution at both positions is possible, though steric hindrance from the adjacent bromomethyl group might slightly disfavor substitution at C3. Therefore, the major product would likely be substitution at the C5 position.

Metal-Mediated Transformations

Organometallic Coupling Reactions

The aryl bromide functionalities at the C1 and C4 positions of this compound make it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The general order of halide reactivity in these couplings is I > Br > Cl. scispace.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.gov this compound could be coupled with an arylboronic acid, for example, to form biaryl structures. By controlling the stoichiometry of the boronic acid, it may be possible to achieve either mono- or di-substitution at the C1 and C4 positions. A typical catalytic system involves a Pd(0) source (like Pd(PPh3)4) or a Pd(II) precatalyst (like Pd(OAc)2) with a phosphine (B1218219) ligand, and an aqueous base such as K2CO3 or Cs2CO3.

Sonogashira Coupling: This reaction forms a C(sp2)–C(sp) bond between an aryl halide and a terminal alkyne. researchgate.net It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. This would allow for the introduction of alkynyl moieties at the C1 and/or C4 positions of the substrate.

Heck Coupling: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. This provides a method to introduce vinyl groups onto the aromatic ring at the positions of the bromine atoms.

The benzylic bromide can also participate in some coupling reactions, but its reactivity is distinct from the aryl bromides. Under typical palladium-catalyzed conditions optimized for aryl C-Br bond activation, the benzylic C-Br bond often remains intact, allowing for chemoselective functionalization of the aromatic ring.

Table 3: Representative Conditions for Organometallic Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst/Ligand Typical Base Potential Product Type
Suzuki-Miyaura R-B(OH)2 Pd(PPh3)4 or Pd(OAc)2/SPhos K2CO3, Cs2CO3 Biaryl or substituted benzene
Sonogashira R-C≡C-H PdCl2(PPh3)2 / CuI Et3N, DiPEA Aryl-alkyne

Metal-Halogen Exchange Processes

Metal-halogen exchange in polyhalogenated aromatic compounds like this compound offers a route to selectively form organometallic intermediates that can be trapped by various electrophiles. The presence of two aromatic bromine atoms and a benzylic bromine atom raises questions of chemoselectivity and regioselectivity. The relative reactivity of these positions towards metal-halogen exchange reagents, such as organolithium compounds or Grignard reagents, dictates the primary site of metalation.

Theoretical Background and Mechanistic Considerations:

The mechanism of lithium-halogen exchange, a common type of metal-halogen exchange, is generally believed to proceed through either a nucleophilic attack on the halogen atom, forming an "ate-complex," or via a single-electron transfer (SET) pathway. The choice of organolithium reagent (e.g., n-butyllithium vs. tert-butyllithium) and the solvent system can significantly influence the reaction pathway and outcome. For aryl bromides, the exchange is typically very fast, even at low temperatures.

In the case of this compound, several potential reaction pathways exist:

Exchange at an aromatic bromine: This would lead to the formation of a lithiated arene. The position of the exchange (at C1 or C4) could be influenced by the electronic and steric effects of the bromomethyl group.

Reaction at the benzylic bromine: This could involve either a metal-halogen exchange to form a benzylic organometallic species or a competing SN2 reaction with the organometallic reagent.

Dianion formation: With a sufficient excess of the organometallic reagent, exchange at multiple sites could occur.

The regioselectivity of the metal-halogen exchange on substituted dibromoarenes is often directed by the nature of the substituents. Electron-donating groups can direct lithiation to the ortho position, while steric hindrance can also play a significant role. For this compound, the inductive effect of the bromomethyl group and potential chelation effects could influence the site of the initial metal-halogen exchange.

Research Findings:

Detailed experimental studies on the metal-halogen exchange of this compound are not extensively documented in publicly available literature. However, by drawing parallels with related structures, such as 2,5-dibromotoluene (B165575) and other polybrominated benzylic compounds, some predictions about its reactivity can be made.

For instance, studies on the lithiation of 2,5-dibromopyridine (B19318) have shown that the site of metal-halogen exchange can be controlled by the choice of solvent and concentration. This suggests that for this compound, careful selection of reaction conditions could potentially allow for selective functionalization at either of the aromatic bromine positions.

The relative reactivity of aryl versus benzyl halides in metal-halogen exchange is another critical factor. Generally, the C(sp2)-Br bond of an aryl bromide is more susceptible to metal-halogen exchange with alkyllithiums than the C(sp3)-Br bond of a benzyl bromide. This suggests that the initial exchange is more likely to occur on the aromatic ring.

To illustrate the potential outcomes, a hypothetical reaction scheme is presented below, based on general principles of metal-halogen exchange reactions.

Table 1: Hypothetical Metal-Halogen Exchange Reactions of this compound

ReagentStoichiometryProposed IntermediatePotential Product (after quenching with E+)
n-BuLi1.0 eq4-Bromo-2-(bromomethyl)phenyllithium1-E-4-Bromo-2-(bromomethyl)benzene
n-BuLi2.0 eq2-(Bromomethyl)-1,4-dilithiobenzene1,4-Di-E-2-(bromomethyl)benzene
i-PrMgCl1.0 eq4-Bromo-2-(bromomethyl)phenylmagnesium chloride1-E-4-Bromo-2-(bromomethyl)benzene

This table represents potential reaction pathways and has not been compiled from experimental data for the specific substrate.

Further research is required to experimentally validate these hypotheses and to fully elucidate the reactivity of this compound in metal-halogen exchange processes. Such studies would involve systematic screening of organometallic reagents, solvents, temperatures, and quenching electrophiles, followed by rigorous structural characterization of the products to determine the regioselectivity of the reaction. This would provide valuable insights into controlling the reactivity of this versatile, polyhalogenated building block for organic synthesis.

Applications in the Synthesis of Complex Organic Molecules

Precursor in Pharmaceutical Intermediates Synthesis

The unique structural arrangement of 1,4-Dibromo-2-(bromomethyl)benzene makes it an attractive precursor for the synthesis of various pharmaceutical intermediates. The presence of multiple reaction sites facilitates the construction of complex molecular frameworks that are central to the development of new therapeutic agents.

While direct, publicly available research detailing the extensive use of this compound in the synthesis of specific commercial APIs is limited, its potential is evident from its chemical structure. The dibrominated benzene (B151609) ring can undergo various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the attachment of a wide array of functional groups. This dual reactivity enables the construction of polysubstituted aromatic backbones, which are common motifs in a multitude of APIs. For instance, chemical suppliers categorize this compound under "Antidepressant benzene derivatives," suggesting its potential utility in the synthesis of compounds targeting the central nervous system.

The development of new drug candidates often involves the synthesis of novel molecular scaffolds. The reactivity of this compound allows for its incorporation into diverse molecular architectures. Medicinal chemists can strategically functionalize each of the three bromine atoms to explore the structure-activity relationships of a new compound series. For example, one bromine atom on the ring could be converted to a carboxylic acid, while the other is used as a handle for further diversification through cross-coupling. The bromomethyl group could be transformed into an amine or an ether, introducing key pharmacophoric features. This systematic modification allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties, which are critical aspects in the journey of a potential drug candidate from discovery to clinical trials.

Building Block for Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a potential building block for the synthesis of new agrochemicals, including herbicides, insecticides, and fungicides. The ability to introduce multiple and varied substituents onto the benzene ring is key to developing compounds with desired biological activity and environmental profiles.

The synthesis of effective crop protection agents requires the creation of molecules that can selectively interact with biological targets in pests or weeds. The polybrominated structure of this compound provides a platform for generating a library of compounds to be screened for such activities. The differential reactivity of the aryl and benzyl (B1604629) bromides can be exploited to build molecules with distinct domains, one of which might be responsible for target binding and another for modulating properties like solubility and stability. While specific examples in the public domain are scarce, the general principles of agrochemical design suggest that this compound could be a valuable starting point for the discovery of new crop protection agents.

The drive to develop more sustainable and effective agricultural solutions necessitates the exploration of novel chemical entities. The structural features of this compound allow for the synthesis of previously unexplored molecular frameworks. By employing modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling and functional group interconversions, chemists can utilize this compound to create a diverse range of new agricultural compounds. These novel molecules can then be evaluated for a wide array of biological activities, potentially leading to the discovery of new modes of action for pest and disease control in agriculture.

Synthesis of Aromatic Aldehydes and Derivatives

Aromatic aldehydes are important intermediates in the synthesis of numerous fine chemicals, including pharmaceuticals, fragrances, and polymers. The bromomethyl group of this compound can be readily oxidized to an aldehyde functionality.

Construction of Spirocyclic Systems

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. While the direct application of this compound in the construction of spirocyclic systems is not well-documented, a related compound, 1,2,4,5-tetrakis(bromomethyl)benzene (B96394), has been successfully employed in the synthesis of novel spirocycles. researchgate.net This suggests that poly(bromomethyl)benzene derivatives are viable precursors for such complex architectures.

Spirocyclic alpha-amino acids are conformationally constrained analogs of natural amino acids that have applications in drug design and as probes for studying protein structure and function. A diversity-oriented approach using 1,2,4,5-tetrakis(bromomethyl)benzene has been developed for the synthesis of spirocyclic α-amino acids. researchgate.net This methodology involves the reaction of the poly(bromomethyl)benzene with active methylene (B1212753) compounds.

Although a different starting material, this strategy highlights the potential of using poly-brominated aromatic compounds for spirocycle synthesis. A hypothetical approach using this compound could involve a multi-step sequence where the bromine and bromomethyl groups are used to construct the spirocyclic framework. For instance, the bromomethyl group could be used in an initial alkylation step, followed by further functionalization of the aromatic bromine atoms to build the second ring system.

Spirosulfones are another class of spirocyclic compounds with potential applications in materials science and medicinal chemistry. The same research that detailed the synthesis of spirocyclic α-amino acids from 1,2,4,5-tetrakis(bromomethyl)benzene also reported the formation of spirosulfones. researchgate.net This was achieved by reacting the poly(bromomethyl)benzene with active methylene compounds containing a sulfone group.

This suggests that this compound could potentially serve as a precursor for spirosulfones through a similar synthetic strategy. The reaction would likely involve the alkylation of a sulfonyl-containing active methylene compound with the bromomethyl group, followed by intramolecular cyclization reactions involving the aromatic bromine atoms to form the spirocyclic sulfone core. The feasibility of such a reaction would depend on the reactivity of the various positions and the specific reaction conditions employed.

Polymer Chemistry Applications of 1,4 Dibromo 2 Bromomethyl Benzene

Role as an Initiator in Controlled Polymerization

The presence of a reactive bromomethyl group allows 1,4-dibromo-2-(bromomethyl)benzene to act as an efficient initiator for various controlled polymerization techniques. This functionality enables the synthesis of well-defined polymers where the dibromobenzene moiety can be positioned at the polymer chain end.

This compound is utilized as an initiator for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with controlled molecular weights and low polydispersity. researchgate.netitu.edu.trresearchgate.net The benzylic bromide is the active initiation site, leaving the two aromatic bromines untouched for potential post-polymerization modification. itu.edu.tr

In a typical ATRP process, this initiator is used in conjunction with a transition metal complex, such as copper(I) bromide/2,2'-bipyridine, to polymerize vinyl monomers like styrene (B11656). researchgate.netresearchgate.net The resulting polymer, for example, polystyrene, will contain a 1,4-dibromophenyl group at one end of the chain. itu.edu.tr This terminal functionality is highly valuable as it can participate in subsequent coupling reactions. researchgate.net

Detailed studies have demonstrated the synthesis of well-defined polystyrene-based polymers containing dibromobenzene moieties using this initiator. itu.edu.tr The controlled nature of ATRP allows for the precise design of these bromine-functionalized polymers, which serve as crucial precursors for more complex architectures. researchgate.netitu.edu.tr

Table 1: ATRP Initiated by this compound

MonomerCatalyst SystemResulting Polymer StructureReference
StyreneCuBr / 2,2'-bipyridinePolystyrene with a terminal 1,4-dibromophenyl group researchgate.netresearchgate.net
VariousNot SpecifiedWell-defined polymers with mid- or end-chain dibromobenzene moieties itu.edu.trresearchgate.net

The compound also serves as an initiator in cationic ring-opening polymerization (CROP). researchgate.netitu.edu.tr For instance, it can initiate the polymerization of cyclic ethers like tetrahydrofuran (B95107) (THF). In this process, the bromomethyl group generates a cationic species that propagates the ring-opening of the monomer. researchgate.netresearchgate.net

The polymerization of THF using this compound as an initiator, often in the presence of a silver salt like silver hexafluoroantimonate (AgSbF6), yields polytetrahydrofuran (PTHF) chains with a terminal 1,4-dibromophenyl group. researchgate.net These resulting macromonomers are valuable intermediates for creating graft copolymers. researchgate.net

Table 2: ROP Initiated by this compound

MonomerCo-initiator/CatalystResulting Polymer StructureReference
Tetrahydrofuran (THF)AgSbF6Polytetrahydrofuran with a terminal 1,4-dibromophenyl group researchgate.net
Tetrahydrofuran (THF)Not SpecifiedPolytetrahydrofuran graft copolymers researchgate.net

Monomer in Polycondensation Reactions

The two bromine atoms on the benzene (B151609) ring of this compound allow it to function as a dibromo-monomer in various polycondensation reactions. These reactions are pivotal for synthesizing conjugated polymers, which are materials of great interest for electronic and optoelectronic applications.

Suzuki polycondensation is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. In this context, this compound can be polymerized with a variety of benzene-diboronic acids or their esters. rsc.orgresearchgate.net This reaction leads to the formation of poly(p-phenylene) (PPP) derivatives, where the polymer backbone consists of linked phenyl rings. rsc.org

The bromomethyl group on the monomer unit remains as a side group on the resulting polymer chain. This pendant group offers a site for further functionalization, allowing for the synthesis of graft copolymers. For example, a PPP backbone can be synthesized with primary amino groups and poly(ethylene glycol) (PEG) side chains by incorporating appropriately functionalized co-monomers alongside this compound in a Suzuki polycondensation. rsc.org This strategy allows for the creation of complex, multi-functional conjugated polymers. rsc.orgacs.org

Yamamoto polycondensation is another key method for synthesizing conjugated polymers, typically involving the nickel-catalyzed coupling of aryl halides. This compound can be used in Yamamoto-type polymerizations to produce poly(p-phenylene)s. researchgate.netacs.org

This method is particularly useful for creating graft copolymers. For instance, macromonomers, such as those prepared by the ROP of THF initiated by this compound, can be subjected to Yamamoto coupling. acs.org This results in a poly(p-phenylene) backbone with polytetrahydrofuran side chains. By combining different types of macromonomers, such as those based on polystyrene and poly(ε-caprolactone), in a Yamamoto co-polycondensation, it is possible to synthesize polymers with mixed side chains, leading to materials with interesting microphase-separated morphologies. tandfonline.com

Synthesis of Functionalized Macromonomers

A key application of this compound is as a precursor for the synthesis of functionalized macromonomers. researchgate.netresearchgate.netsci-hub.se A macromonomer is a polymer chain that has a polymerizable group at its end, allowing it to act as a large monomer in subsequent polymerization reactions.

The synthesis begins by using the bromomethyl group of this compound to initiate the polymerization of a monomer (e.g., via ATRP or ROP), as described in section 5.1. itu.edu.trresearchgate.net The resulting polymer chain possesses a terminal 1,4-dibromophenyl group. This dibromo-functionalized polymer is the macromonomer. researchgate.net

These macromonomers are valuable building blocks for more complex polymer architectures. researchgate.net For example, a polystyrene-based macromonomer with a central dibromobenzene unit can be used in Suzuki or Yamamoto coupling reactions to create poly(p-phenylene)s with well-defined polystyrene side chains. researchgate.netacs.org This approach combines the properties of different polymer types into a single, well-defined molecular structure.

Preparation of Polypeptide Macromonomers

The synthesis of well-defined polypeptides with a reactive end-group, known as macromonomers, is a key step in creating advanced bio-hybrid materials. The amine derivative of this compound, specifically (2,5-dibromophenyl)methanamine (B1529406), has been utilized as an effective initiator for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). lookchem.com

In a typical procedure, (2,5-dibromophenyl)methanamine initiates the polymerization of an amino acid NCA, such as Nε-benzyloxycarbonyl-L-lysine-N-carboxyanhydride. This process yields a polypeptide chain, for instance, poly(Nε-benzyloxycarbonyl-L-lysine), with a terminal 2,5-dibromophenyl group. lookchem.com This dibromo-functionalized polypeptide acts as a macromonomer, where the polypeptide block provides biocompatibility and secondary structure, while the terminal aromatic bromides serve as reactive handles for subsequent polymerization or modification steps, such as Suzuki coupling reactions. lookchem.com This strategy effectively combines polypeptide synthesis with the potential for creating block copolymers containing conjugated segments. lookchem.com

Development of Poly(ethylene glycol) (PEG) Conjugates

Poly(ethylene glycol) (PEG) is a highly biocompatible and water-soluble polymer, and its conjugation to other molecules is a widely used strategy to improve properties for biomedical applications. Current time information in Bangalore, IN. this compound is instrumental in preparing PEG-based macromonomers for creating complex polymer conjugates.

One approach involves the Steglich esterification of the compound with a PEG monomethyl ether. Current time information in Bangalore, IN. This reaction attaches the PEG chain to the benzene ring, creating a dibromo-functionalized PEG macromonomer. This macromonomer can then be copolymerized with other functional monomers. For example, it has been used in Suzuki polycondensation reactions with 1,4-benzenediboronic acid and an amine-functionalized dibromobenzene monomer. Current time information in Bangalore, IN. This particular reaction yields a poly(p-phenylene) backbone grafted with both PEG chains and primary amine groups, demonstrating a pathway to water-soluble, functional conjugated polymers. Current time information in Bangalore, IN.

Alternatively, polypeptide macromonomers with dibromobenzene end-functionality, as described in the previous section, can be coupled with PEG macromonomers that also possess a dibromobenzene terminal group. Using a bifunctional coupling partner like 1,4-benzenediboronic acid in a palladium-catalyzed Suzuki reaction links these components, resulting in novel polypeptide-PEG block copolymers. lookchem.com

Engineering of Telechelic Polymers

Telechelic polymers, which are polymers with reactive functional groups at their chain ends, are crucial intermediates for synthesizing block copolymers and other complex architectures. The unique structure of this compound makes it an excellent initiator for creating telechelics via controlled radical polymerization.

The benzylic bromide group of this compound is an efficient initiating site for Atom Transfer Radical Polymerization (ATRP). itu.edu.tryildiz.edu.tr This allows for the controlled polymerization of various monomers, such as styrene, to produce polymers with a narrow molecular weight distribution. itu.edu.tryildiz.edu.tr The initiation process installs the 1,4-dibromo-phenyl moiety at one end of the polymer chain (the α-end), while the other end (the ω-end) is capped with a halogen from the ATRP process. cmu.edu

This creates an α-functionalized, ω-halogenated telechelic polymer. The two bromine atoms on the phenyl ring at the α-end are preserved and can be used for further transformations, such as Suzuki coupling reactions, to introduce other functional groups or to link the polymer to another chain. itu.edu.tryildiz.edu.tr Research has demonstrated the successful synthesis of well-defined polystyrene with a terminal 2,5-dibromobenzene group using this method. itu.edu.tryildiz.edu.tr

Table 1: ATRP of Styrene Initiated by this compound This interactive table summarizes the results from the atom transfer radical polymerization of styrene using this compound as the initiator and a CuBr/2,2'-bipyridine catalyst system.

Entry [Styrene]/[Initiator] Ratio Polymerization Time (h) Conversion (%) Mn (Theoretical) Mn (GPC) PDI (Mw/Mn)
1 50 4 65 3,700 3,300 1.21
2 100 6 72 7,800 7,100 1.25

Data sourced from doctoral thesis research on functional polymers. itu.edu.tr

For placing a functional group in the middle of a polymer chain, a related difunctional initiator, 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), is employed. itu.edu.tr This molecule has two benzylic bromide sites, allowing it to initiate polymerization in two directions simultaneously. Using this initiator in the ATRP of styrene results in a polystyrene chain with a 1,4-dibromo-2,5-phenylene group located at its center. itu.edu.tr This mid-chain functionalized polymer can then be used in subsequent reactions, such as polycondensation, to create graft copolymers where the dibrominated central unit acts as a branching point.

Fabrication of Advanced Polymeric Materials

The functional polymers prepared using this compound as a precursor are valuable building blocks for more complex, high-performance materials like conjugated polymers.

Poly(p-phenylene) (PPP) and its derivatives are an important class of conjugated polymers known for their thermal stability and optoelectronic properties. The dibromo-functionalized macromonomers and telechelic polymers described in the previous sections are ideal precursors for synthesizing PPP-based graft and block copolymers via Suzuki or Yamamoto coupling reactions. Current time information in Bangalore, IN.itu.edu.tr

For instance, a polystyrene chain with a terminal 2,5-dibromobenzene group can be used as a macromonomer in a Suzuki polycondensation with a diboronic acid, such as 1,4-benzenediboronic acid. Current time information in Bangalore, IN. This process yields a graft copolymer with a rigid PPP backbone and flexible polystyrene side chains. itu.edu.tr Similarly, PEG-functionalized dibromobenzene macromonomers can be copolymerized to create PPPs with PEG grafts, which can impart water solubility and biocompatibility to the conjugated polymer backbone. Current time information in Bangalore, IN. This "grafting-through" approach allows for the creation of sophisticated materials that combine the electronic properties of a conjugated backbone with the physical properties of the grafted side chains. Current time information in Bangalore, IN.

Table 2: List of Mentioned Chemical Compounds

Compound Name
1,4-Benzenediboronic acid
This compound
1,4-Dibromo-2,5-bis(bromomethyl)benzene
2,2'-Bipyridine
(2,5-dibromophenyl)methanamine
Copper(I) bromide (CuBr)
Nε-benzyloxycarbonyl-L-lysine-N-carboxyanhydride
Poly(ethylene glycol) (PEG)
Poly(ethylene glycol) monomethyl ether
Poly(p-phenylene) (PPP)
Polystyrene

Creation of Poly(Schiff Base) Structures

Poly(Schiff base)s, a class of polymers containing an imine or azomethine (-C=N-) group in their backbone, are known for their excellent thermal stability, mechanical strength, and optoelectronic properties. While this compound is not directly polymerized into poly(Schiff base)s in a single step, its functional groups offer a strategic entry point for the synthesis of monomers that can undergo polycondensation to form these polymers.

The synthetic strategy typically involves the conversion of the highly reactive bromomethyl group into an aldehyde or a primary amine. For instance, the bromomethyl group can be oxidized to a formyl group, or it can undergo a Gabriel synthesis to yield a primary amine. rsc.org The resulting difunctional monomer, now possessing either two formyl groups (from a di-bromomethylated precursor) and a bromine, or a formyl and an amine group on a dibrominated benzene core, can then be subjected to polycondensation reactions.

Although direct polymerization of this compound into poly(Schiff base)s is not extensively documented, preliminary research has explored the synthesis of fully conjugated poly(Schiff base)s from structurally related brominated compounds. researchgate.netresearchgate.net These studies often involve the reaction of amino- or aldehyde-functionalized monomers in the presence of a catalyst. researchgate.netresearchgate.net For example, new monomers with Schiff-base structures and terminal bromine atoms have been synthesized through condensation reactions of dialdehydes or diamines with p-bromoaniline or p-bromobenzaldehyde. researchgate.netresearchgate.net The subsequent polymerization is then carried out via Ni- or Pd-catalyzed polycondensation reactions. researchgate.netresearchgate.net

A potential, though less direct, route to poly(Schiff base)s using this compound involves its use as an initiator in Atom Transfer Radical Polymerization (ATRP) to create polymers with a central dibromobenzene unit. researchgate.net These polymers can then be functionalized with amino or aldehyde groups, which can subsequently react to form Schiff base linkages, leading to the formation of block or graft copolymers with poly(Schiff base) segments. researchgate.net

Integration into Bioconjugate Systems

The development of functional polymers for bioconjugation, the process of linking a polymer to a biomolecule such as a protein or a drug, is a rapidly growing field with significant implications for targeted drug delivery and bioimaging. This compound has been successfully utilized as a starting material for the synthesis of amphiphilic, fluorescent poly(p-phenylene) (PPP) copolymers designed for such bioconjugate systems. rsc.org

A key strategy involves the synthesis of two distinct dibromobenzene monomers derived from this compound. rsc.org The first is an amino-functionalized monomer, and the second is a monomer bearing a poly(ethylene glycol) (PEG) side chain. rsc.org The amino groups provide a reactive handle for the subsequent attachment of biomolecules, while the PEG chains impart water solubility and biocompatibility to the final polymer, which is crucial for biological applications. rsc.org

The synthesis of the amino-functional monomer proceeds via the Gabriel synthesis, where the bromomethyl group of this compound is converted to a primary amine. rsc.org For the PEGylated monomer, a different dibrominated precursor, 2,5-dibromobenzoic acid, is esterified with a PEG monomethyl ether. rsc.org These two monomers are then copolymerized with 1,4-benzenediboronic acid via a Suzuki polycondensation reaction, yielding a PPP copolymer with both primary amine and PEG side chains (PPP-NH2-g-PEG). rsc.org

The resulting copolymer exhibits excellent photophysical properties, making it suitable for use as a fluorescent probe in bioimaging without the need for an additional fluorophore. rsc.org Furthermore, the primary amine groups on the polymer backbone can be readily conjugated with targeting ligands, such as folic acid, to facilitate the specific targeting of cancer cells. rsc.org

Table 1: Synthesis and Properties of an Amino and PEG-Functionalized Poly(p-phenylene) for Bioconjugation

Monomer/Polymer Synthetic Route Key Reagents Molecular Weight (Mn) Polydispersity Index (Mw/Mn) Application Reference
DBB-MA (Amino-functional monomer) Gabriel synthesis from this compound N-Bromosuccinimide (NBS), Phthalimide potassium salt, Hydrazine hydrate - - Monomer for Suzuki polycondensation rsc.org
DBB-PEG (PEG-functionalized monomer) Steglich esterification of 2,5-dibromobenzoic acid PEG monomethyl ether, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) 5550 g/mol 1.24 Monomer for Suzuki polycondensation rsc.org
PPP-NH2-g-PEG (Copolymer) Suzuki polycondensation 1,4-Benzenediboronic acid, Pd(PPh3)4, K2CO3 - - Fluorescent probe for bioconjugation and targeted cell imaging rsc.org

This approach highlights the utility of this compound as a foundational molecule for creating sophisticated, multifunctional polymers for advanced biomedical applications. The ability to introduce both bioactive functionalities and solubility-enhancing chains in a controlled manner underscores the versatility of this chemical compound in the design of next-generation bioconjugate systems. rsc.org

Structural Elucidation and Solid State Chemistry of Brominated Benzene Derivatives

Advanced Crystallographic Investigations

The solid-state structure of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) has been meticulously investigated, revealing the existence of two distinct polymorphic forms. These investigations are primarily based on single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms in the crystal lattice.

Determination of Crystal Systems and Space Groups

Through detailed crystallographic analysis, two polymorphic forms of 1,4-dibromo-2,5-bis(bromomethyl)benzene have been identified, each belonging to a different crystal system and space group. rsc.orgrsc.org

Form I crystallizes in the triclinic crystal system, with the space group P-1 . rsc.orgrsc.org

Form II crystallizes in the monoclinic crystal system, with the space group P2₁/c . rsc.orgrsc.org

The space group provides information about the symmetry elements present in the crystal lattice. In both forms, the asymmetric unit consists of half a molecule, with the complete molecule generated by an inversion center. rsc.org

Unit Cell Parameter Determination and Refinement

The unit cell parameters for both polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene have been precisely determined and refined from single-crystal X-ray diffraction data. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal.

Crystallographic Data for Polymorphs of 1,4-Dibromo-2,5-bis(bromomethyl)benzene

Parameter Form I (Triclinic) Form II (Monoclinic)
Crystal System Triclinic Monoclinic
Space Group P-1 P2₁/c
a (Å) 4.3542 11.2334
b (Å) 7.3675 4.3411
c (Å) 8.7140 12.0116
**α (°) ** 72.481 90
**β (°) ** 83.722 104.221
**γ (°) ** 84.917 90
**Volume (ų) ** 263.69 567.94
Z 1 2

Data sourced from Näther, C., Jess, I., Kuś, P., & Jones, P. G. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm, 18(17), 3142-3149. rsc.orgrsc.org

Polymorphism and Solid-State Phase Transitions

The ability of 1,4-dibromo-2,5-bis(bromomethyl)benzene to exist in more than one crystalline form, a phenomenon known as polymorphism, has been a subject of detailed study. The two identified polymorphs exhibit different physical properties and thermodynamic stabilities.

Discovery and Characterization of Polymorphic Forms

The two polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene, designated as Form I and Form II, were discovered and characterized through a combination of X-ray powder diffraction (XRPD), thermomicroscopy, and differential scanning calorimetry (DSC). rsc.orgrsc.org Initial syntheses sometimes yielded mixtures of the two forms, which could be distinguished microscopically. rsc.org

Solvent-mediated conversion experiments have demonstrated that Form II is the more thermodynamically stable form at room temperature. rsc.orgrsc.org

Thermodynamic Relationships Between Polymorphs

The thermodynamic relationship between Form I and Form II of 1,4-dibromo-2,5-bis(bromomethyl)benzene is described as enantiotropic. rsc.orgrsc.org This means that there is a reversible transition between the two forms at a specific temperature.

At lower temperatures (below approximately 135 °C), the monoclinic Form II is the thermodynamically stable polymorph. rsc.org This is consistent with the density rule, as Form II has a higher density than Form I. rsc.orgrsc.org

Above the transition temperature of about 135 °C, the triclinic Form I becomes the thermodynamically stable form. rsc.org

Thermomicroscopic and heating-rate-dependent DSC measurements have shown that Form I has a slightly higher melting point but a lower heat of fusion than Form II, which is characteristic of an enantiotropic relationship. rsc.orgrsc.org The thermodynamic transition temperature has been determined to be approximately 135 °C through isothermal annealing experiments, which is in good agreement with the value calculated from the melting points and heats of fusion of both forms. rsc.orgrsc.org

Transformation Behavior and Mechanisms

Detailed studies on the polymorphic transformations specifically for 1,4-Dibromo-2-(bromomethyl)benzene are not extensively documented in the available literature. However, significant insights can be drawn from the closely related compound, 1,4-Dibromo-2,5-bis(bromomethyl)benzene , which exhibits well-characterized dimorphism. rsc.orgrsc.org This compound exists in two polymorphic forms, a triclinic Form I and a monoclinic Form II. rsc.orgresearchgate.net

Investigations show that Form II is the thermodynamically stable form at room temperature, a fact established through solvent-mediated conversion experiments. rsc.org The transformation between these forms is enantiotropic, meaning their stability relationship inverts with temperature. rsc.org Thermomicroscopy and differential scanning calorimetry (DSC) measurements indicate a transition temperature of approximately 135 °C. rsc.org Below this temperature, the monoclinic Form II is stable, while above it, the triclinic Form I becomes the stable polymorph. rsc.org

The mechanism of transformation can be influenced by thermal annealing or contact with solvents. Isothermal annealing experiments have been crucial in determining the transition temperature and understanding the kinetics of the solid-state conversion from the metastable form to the stable form. rsc.org

Application of Ostwald's Step Rule and Density Rule

The principles of Ostwald's Step Rule and the Density Rule are well-illustrated by the behavior of the analogous compound, 1,4-Dibromo-2,5-bis(bromomethyl)benzene.

Ostwald's Step Rule posits that when a system transitions from an unstable state, it does not necessarily go to the most stable state directly, but rather to the nearest metastable state. This is observed when the molten form of 1,4-Dibromo-2,5-bis(bromomethyl)benzene is solidified. rsc.org The high-temperature Form I is the one that crystallizes from the melt, even at temperatures where it is thermodynamically metastable. rsc.orgresearchgate.net This kinetic preference for the less stable form upon cooling from a high-energy state is a classic manifestation of Ostwald's rule.

The Density Rule , which suggests that the polymorph with the higher density is typically more stable at lower temperatures, also holds true for this system. The low-temperature stable polymorph, Form II, has a higher calculated density than Form I. rsc.orgrsc.org This relationship between density and stability at lower temperatures is a common, though not universal, guideline in the study of polymorphism.

RuleObservation in 1,4-Dibromo-2,5-bis(bromomethyl)benzeneReference
Ostwald's Step Rule Solidification of the melt yields the metastable high-temperature Form I. rsc.orgrsc.org
Density Rule The low-temperature stable Form II is denser than the high-temperature Form I. rsc.orgrsc.org

Analysis of Intermolecular Interactions in Crystal Packing

The crystal packing of brominated benzene (B151609) derivatives, including this compound, is significantly influenced by a network of weak, non-covalent interactions. The dominant forces are halogen bonds and weak hydrogen bonds involving bromine atoms. znaturforsch.comnih.gov

Halogen Bonding (Br…Br Interactions)

Bromine-bromine (Br···Br) contacts are a crucial factor in the crystal engineering of polybrominated aromatic compounds. researchgate.netnih.gov These interactions, where the distance between bromine atoms is less than the sum of their van der Waals radii (approximately 3.70 Å), play a key role in stabilizing the crystal lattice. nih.gov In the crystal structures of related brominated benzenes, molecules are often linked by these Br···Br interactions to form distinct motifs like layers or chains. rsc.orgznaturforsch.com For instance, in the polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene, molecules are linked into layers through systems of Br···Br contacts. rsc.orgrsc.org A notable feature in one of its polymorphs is the formation of Br₄ squares. rsc.org

Classification of Interaction Types (Type I and Type II)

The geometry of Br···Br interactions can be classified to better understand their nature. This classification is based on the angles (θ₁ and θ₂) between the C-Br bonds and the Br···Br vector.

Type I Interaction: Characterized by a "head-to-head" geometry where θ₁ ≈ θ₂. This type is generally considered less directional.

Type II Interaction: Features a "side-on" or "head-to-side" geometry where one angle (θ₁) is close to 180° and the other (θ₂) is near 90°. This interaction is thought to represent a favorable electrostatic interaction between a region of positive electrostatic potential (the σ-hole) on one bromine atom and the negative equatorial belt of another. rsc.org

In the packing of 1,4-dibromo-2,5-bis(bromomethyl)benzene, the Br···Br contacts are identified as Type II, highlighting the importance of directional halogen bonding. rsc.org Studies on a range of bromo-substituted benzenes show the presence of both Type I and intermediate forms of halogen contacts. znaturforsch.com

Influence on Molecular Packing and Supramolecular Assembly

The interplay between Br···Br halogen bonds and C-H···Br hydrogen bonds directs the formation of specific supramolecular architectures. znaturforsch.com In many brominated aromatic compounds, these interactions lead to the formation of layered structures. researchgate.netresearchgate.net For example, in isomers like 2,5-di(bromomethyl)bromobenzene, Br···Br contacts combine to form highly corrugated layers. researchgate.net The combination of different interaction types, such as halogen bonds forming layers and hydrogen bonds linking these layers, results in complex and stable three-dimensional packing arrangements. The variability in these packing motifs, even among closely related isomers, underscores the subtle yet powerful influence of these weak intermolecular forces in determining the final crystal structure. znaturforsch.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The classical synthesis of 1,4-Dibromo-2-(bromomethyl)benzene typically involves the radical bromination of 2,5-dibromotoluene (B165575) using reagents like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide. itu.edu.tr While effective, future research is focused on developing more sustainable, efficient, and selective synthetic strategies.

Emerging areas of investigation include:

Photocatalytic Bromination: The use of photocatalysis represents a promising green alternative. This method could enable reactions to proceed at ambient temperatures with high selectivity, potentially minimizing the formation of over-brominated byproducts.

Electrochemical Synthesis: Electrochemical methods offer another avenue for controlled bromination. By oxidizing bromide ions at an electrode, it may be possible to achieve selective benzylic bromination without affecting the aromatic rings, as has been demonstrated for related xylene compounds. This approach can reduce the need for chemical oxidants and offer a higher degree of control over the reaction.

Flow Chemistry: Continuous flow reactors can improve the safety and scalability of bromination reactions. This technology allows for better control over reaction parameters such as temperature and mixing, leading to improved yields and reduced side reactions, which is particularly important for potentially hazardous exothermic bromination processes.

A comparison of these potential synthetic routes highlights a shift towards greener and more controlled chemical manufacturing.

Table 1: Comparison of Synthetic Routes for Bromomethylation

MethodReagents/ConditionsAdvantagesChallenges & Future Work
Classical Radical Bromination 2,5-dibromotoluene, NBS, Benzoyl Peroxide, CCl₄, Reflux itu.edu.trEstablished, relatively high yield.Use of hazardous solvents (CCl₄), potential for over-bromination, requires heating.
Photocatalytic Bromination TiO₂ nanoparticles, UV light Room temperature reaction, high selectivity, environmentally friendly.Catalyst stability and recovery, scaling up photocatalytic reactors.
Electrochemical Synthesis Pt electrodes, NaBr/HBr electrolyte Solvent-free potential, high control, avoids harsh chemical reagents.Electrode fouling, optimization of current efficiency and cell design.
Continuous Flow Chemistry Microreactors Enhanced safety, precise temperature control, improved scalability and yield.Initial setup cost, potential for channel clogging.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is primarily centered on the electrophilic nature of its bromomethyl group and the susceptibility of the aromatic bromines to substitution and coupling reactions. However, the full scope of its chemical behavior remains an active area of research.

Future investigations are likely to focus on:

Site-Selective Functionalization: A key challenge and opportunity lie in the selective reaction at one of the three bromine positions. Developing catalytic systems (e.g., using palladium or copper catalysts with tailored ligands) that can differentiate between the benzylic and the two non-equivalent aromatic C-Br bonds would unlock immense synthetic potential, allowing for the stepwise and controlled construction of multifunctional molecules.

Novel Coupling Reactions: Beyond standard nucleophilic substitutions, there is potential for using this compound in less common transformations. For instance, its reaction in the presence of potassium iodide has been shown to facilitate the formation of naphthalene (B1677914) structures with related compounds, suggesting pathways for building polycyclic aromatic systems. researchgate.net

Oxidative Coupling: The potential for hypervalent iodine-mediated oxidative coupling reactions, as seen with benzyl (B1604629) bromides and isoquinoline, could be explored to synthesize complex heterocyclic structures. mdpi.com This would expand the compound's utility in medicinal chemistry and materials science.

Integration into Advanced Functional Materials

The tribromo-functionality of this compound makes it an excellent candidate as a monomer or cross-linking agent for the synthesis of advanced functional materials. The bromine atoms can impart specific properties or serve as handles for post-synthetic modification.

Emerging applications in materials science include:

Flame-Retardant Polymers: Halogenated compounds are known for their flame-retardant properties. Incorporating this compound into polymer backbones can enhance their thermal stability and resistance to combustion.

High Refractive Index Polymers: The high electron density of bromine atoms contributes to a higher refractive index. Polymers containing this unit are being investigated for applications in optical materials, such as lenses and coatings.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The defined geometry and multiple reactive sites of this molecule make it a promising building block (or "linker") for the design of porous crystalline materials like MOFs and COFs. The bromine atoms can be used to tune the electronic properties of the framework or as sites for post-synthetic modification to introduce new functionalities.

Organic Electronics: As a derivative of dibromobenzene, which is used in the synthesis of materials for organic electronics, this compound could be a precursor for novel organic semiconductors, emitters, or host materials in devices like organic light-emitting diodes (OLEDs). google.com Its structure allows for the creation of rigid, conjugated systems.

Computational Design and Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research and development. In the context of this compound, theoretical methods can provide deep insights and guide experimental efforts.

Future research directions in this area involve:

Predicting Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the selectivity of reactions. By calculating the activation energies for substitution at each of the three bromine sites under various conditions, computational models can help identify the optimal reagents and catalysts for achieving site-selectivity.

Designing Novel Materials: Computational screening can be used to predict the electronic and physical properties (e.g., bandgap, charge mobility, refractive index) of hypothetical polymers or MOFs derived from this compound. This in-silico design process allows researchers to prioritize the synthesis of the most promising materials for specific applications.

Understanding Intermolecular Interactions: The packing of molecules in the solid state is governed by non-covalent interactions. Computational studies can elucidate the role of halogen bonding (Br···Br interactions) and hydrogen bonding (C-H···Br) in the crystal structures of derivatives of this compound. researchgate.netrsc.org This understanding is crucial for crystal engineering and controlling the solid-state properties of new materials. PubChem, for instance, provides predicted collision cross-section values, which are derived from computational models and are useful in analytical chemistry. uni.lu

Table 2: Predicted Physicochemical and Structural Data

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₅Br₃PubChem uni.lu
Molecular Weight 328.83 g/mol BLDpharm bldpharm.com
InChIKey FEQXBEBZQRNEKM-UHFFFAOYSA-NPubChem uni.lu
Predicted XlogP 3.9PubChem uni.lu
Predicted Collision Cross Section ([M+H]⁺) 133.8 ŲPubChem uni.lu

Q & A

Q. What are the optimized synthetic routes for 1,4-Dibromo-2-(bromomethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via electrophilic aromatic bromination. A scalable approach involves:

  • Reagents : Hydrobromic acid (48%), potassium bromate, and acetic acid as a solvent .
  • Procedure : Dropwise addition of HBr to a stirred mixture of 1,2-dimethoxybenzene and KBrO₃ in acetic acid at 60–70°C, followed by recrystallization in ethanol .

Q. Key Variables :

VariableEffect on YieldOptimal Range
Temperature↑ Yield up to 70°C60–70°C
Molar Ratio (HBr:Substrate)Excess HBr improves bromination3.5:1
Reaction TimeProlonged time reduces side products3 hours

Purification : Recrystallization in ethanol yields >95% purity. Filter using a Büchner funnel under reduced pressure .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • IR Spectroscopy : C–Br stretches appear at 630–240 cm⁻¹ (CCl₄ solution) .
  • NMR : 1H^1H NMR shows singlet for CH₂Br (~4.3 ppm) and aromatic protons as multiplets (7.0–7.5 ppm). 13C^{13}C NMR confirms brominated carbons at 120–130 ppm.
  • Mass Spectrometry : Molecular ion peaks at m/z 358.85 (C₈H₇Br₃O⁺) .

Validation : Cross-reference with X-ray crystallography (e.g., Br···Br interactions in crystal structures ).

Advanced Research Questions

Q. How do secondary interactions (C–H···Br, Br···Br) influence the crystal packing of bromomethyl-substituted benzenes?

Methodological Answer: In bromomethyl aromatics, packing is governed by:

  • C–H···Br Hydrogen Bonds : Donor C–H groups (CH₂Br) interact with acceptor Br atoms (3.3–3.5 Å) .
  • Br···Br Contacts : Halogen bonding (3.4–3.6 Å) stabilizes layered structures .

Q. Structural Insights :

CompoundDominant InteractionPacking Geometry
This compoundBr···Br + C–H···BrLayered/Herringbone
Ortho-substituted analogsC–H···πDisordered stacking

Experimental Design : Use single-crystal X-ray diffraction to resolve interactions. Compare with computational models (DFT) to validate energetics .

Q. How can conflicting bromination efficiency data (e.g., from batch vs. scaled reactions) be resolved?

Methodological Answer: Contradictions arise from:

  • Scale Effects : Larger batches (1 mol scale) require longer mixing times to maintain temperature homogeneity, affecting regioselectivity .
  • Reagent Purity : Trace moisture in HBr reduces bromination efficiency. Use anhydrous HBr or molecular sieves .

Q. Resolution Strategy :

Control Experiments : Compare small-scale (30 mmol) vs. industrial-scale (1 mol) reactions under identical conditions .

Analytical Tools : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to quantify intermediates .

Q. What safety protocols are critical for handling bromomethyl-substituted aromatics in research settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for all procedures .
  • Spill Management : Neutralize liquid spills with sodium disulfite (0.2 M) to reduce Br₂ release .
  • Storage : In amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent degradation .

Q. Risk Mitigation :

Hazard TypePrecautionEmergency Response
Acute Toxicity (H300)Avoid inhalation/contactFlush eyes/skin with water; seek medical aid
Environmental Hazard (H400)Use closed systemsCollect waste for halogen disposal

Q. How can regioselectivity in bromomethyl-substituted benzene derivatives be controlled during synthesis?

Methodological Answer: Regioselectivity depends on:

  • Directing Groups : Electron-donating groups (e.g., –OCH₃) para-direct bromination .
  • Solvent Effects : Polar solvents (acetic acid) stabilize transition states for meta-substitution .

Q. Case Study :

SubstrateConditionsMajor ProductYield
1,2-DimethoxybenzeneHBr/KBrO₃ in AcOH4,5-Dibromo-1,2-dimethoxybenzene85%
1,3,5-TrimethylbenzeneBr₂/FeBr₃ in DCM1-Bromo-3,5-dimethylbenzene78%

Optimization : Use Lewis acids (FeBr₃) to enhance para-selectivity in non-polar solvents .

Q. What computational methods are effective for predicting the reactivity of brominated aromatics?

Methodological Answer:

  • DFT Calculations : Model transition states for bromination using Gaussian09 (B3LYP/6-31G*) to predict activation energies .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetic acid vs. DCM) .

Validation : Compare computed NMR/IR spectra with experimental data to refine parameters .

Data Contradiction Analysis Example
Conflict : Conflicting reports on bromination efficiency at different scales.
Root Cause : Heat dissipation in large-scale reactions alters kinetics.
Resolution : Use jacketed reactors for temperature control and in-line monitoring (e.g., FTIR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.